

Technical Guide: Physicochemical Properties of 2,3-dihydro-1H-indole-3-ethanol

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Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 2,3-dihydro-

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For: Researchers, Scientists, and Drug Development Professionals

On: Core Physical and Chemical Characteristics

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-dihydro-1H-indole-3-ethanol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for the related compounds tryptophol (2-(1H-indol-3-yl)ethanol) and 2,3-dihydro-1H-indole (indoline) to provide a broader context for researchers.

Chemical Identity and Structure

2,3-dihydro-1H-indole-3-ethanol, a derivative of the indole heterocyclic system, is characterized by a saturated pyrrole ring fused to a benzene ring, with an ethanol group attached at the 3-position. This structure imparts specific chemical properties that are of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds.^{[1][2]} Dihydroindoles, in particular, are explored for their potential neuroprotective and antioxidant properties.^[3]

Physical and Chemical Properties

Quantitative data for 2,3-dihydro-1H-indole-3-ethanol is scarce in publicly available literature. The following tables summarize the available information for the target compound, its unsaturated precursor tryptophol, and the parent heterocycle 2,3-dihydro-1H-indole.

Table 1: General and Physical Properties

Property	2,3-dihydro-1H-indole-3-ethanol	Tryptophol (2-(1H-indol-3-yl)ethanol)	2,3-dihydro-1H-indole (Indoline)
Molecular Formula	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₁ NO	C ₈ H ₉ N[4]
Molecular Weight	163.22 g/mol	161.20 g/mol [5]	119.16 g/mol [4]
Appearance	Data not available	Colorless to pale yellow liquid or solid[5]	Data not available
Melting Point	Data not available	59 °C[5][6]	-21 °C[4]
Boiling Point	Data not available	357.80 °C (estimated) [5]	220-221 °C[4]
Density	Data not available	1.2142 g/cm ³	1.063 g/mL at 25 °C[4]
Refractive Index	Data not available	Data not available	n ₂₀ /D 1.592[4]

Table 2: Solubility and Partition Coefficients

Property	2,3-dihydro-1H-indole-3-ethanol	Tryptophol (2-(1H-indol-3-yl)ethanol)	2,3-dihydro-1H-indole (Indoline)
Water Solubility	Data not available	2749 mg/L @ 25 °C (estimated)[5]	5 g/L (20 °C)[4]
logP (o/w)	Data not available	1.280 (estimated)[5]	Data not available

Table 3: Spectroscopic Data

Data Type	2,3-dihydro-1H-indole-3-ethanol	Tryptophol (2-(1H-indol-3-yl)ethanol)
¹ H NMR	Data not available	¹ H NMR spectra are available in various databases. [7]
¹³ C NMR	Data not available	¹³ C NMR spectra are available in various databases. [7]
Mass Spectrometry	Data not available	ESI-MS spectra are available. [7]
IR Spectroscopy	Data not available	IR spectra are available.

Experimental Protocols

Synthesis of 2,3-dihydro-1H-indole-3-ethanol

The primary method for the synthesis of 2,3-dihydro-1H-indole-3-ethanol is the catalytic hydrogenation of its unsaturated precursor, 2-(1H-indol-3-yl)ethanol (tryptophol).

Objective: To reduce the pyrrole double bond of tryptophol to yield 2,3-dihydro-1H-indole-3-ethanol.

Materials:

- 2-(1H-indol-3-yl)ethanol (Tryptophol)
- Palladium on carbon (Pd/C, 10%)
- Ethanol (or a similar suitable solvent)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Standard hydrogenation apparatus (e.g., Parr hydrogenator)
- Filtration apparatus

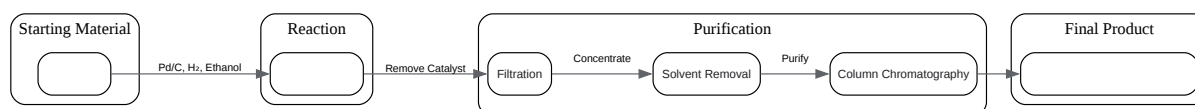
- Rotary evaporator

Procedure:

- Preparation of the Reaction Mixture:
 - In a suitable reaction vessel for hydrogenation, dissolve 2-(1H-indol-3-yl)ethanol in a sufficient volume of ethanol.
 - Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% with respect to the substrate.
- Hydrogenation:
 - Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
 - Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
 - Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
- Work-up and Isolation:
 - Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
 - Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
 - Wash the filter cake with additional ethanol to ensure complete recovery of the product.
 - Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure

2,3-dihydro-1H-indole-3-ethanol.

Diagram of Synthesis Workflow:



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Caption: Synthesis workflow for 2,3-dihydro-1H-indole-3-ethanol.

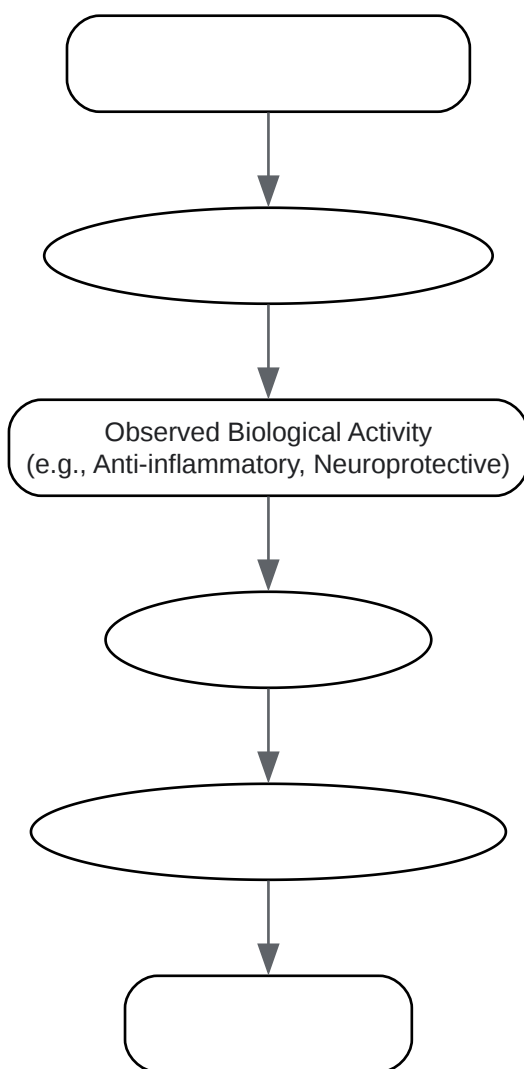
Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by 2,3-dihydro-1H-indole-3-ethanol or its specific biological activities.

However, the parent compound, tryptophol, has been reported to possess various biological activities, including anti-inflammatory and sleep-inducing properties.[8][9][10] The indole nucleus is a common motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Derivatives of 2,3-dihydroindole are also known to exhibit a range of pharmacological effects, including neuroprotective and antioxidant activities.[3]

Given the structural similarity to these bioactive classes of compounds, it is plausible that 2,3-dihydro-1H-indole-3-ethanol may exhibit biological activity. Further research is required to elucidate its specific molecular targets and its effects on cellular signaling pathways.

Logical Relationship of Potential Biological Investigation:



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